4'-Bromo-3,3-dimethyl-3'-fluorobutyrophenone
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Overview
Description
4’-Bromo-3,3-dimethyl-3’-fluorobutyrophenone is an organic compound with the molecular formula C12H14BrFO It is a derivative of butyrophenone, characterized by the presence of bromine and fluorine atoms on the phenyl ring and a dimethyl group on the butyrophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3,3-dimethyl-3’-fluorobutyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-fluorobenzene and 3,3-dimethylbutanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-3,3-dimethyl-3’-fluorobutyrophenone may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3,3-dimethyl-3’-fluorobutyrophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The presence of the bromine atom allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce ketones or alcohols, respectively.
Scientific Research Applications
4’-Bromo-3,3-dimethyl-3’-fluorobutyrophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated phenyl derivatives on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific pathways or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-3,3-dimethyl-3’-fluorobutyrophenone involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but lacks the dimethyl and fluorobutyrophenone groups.
4-Bromo-3-fluorobenzaldehyde: Contains a bromine and fluorine atom but has an aldehyde group instead of the butyrophenone structure.
Uniqueness
4’-Bromo-3,3-dimethyl-3’-fluorobutyrophenone is unique due to the combination of bromine, fluorine, and dimethyl groups on the butyrophenone backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFASIKCPKAHJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=C(C=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642396 |
Source
|
Record name | 1-(4-Bromo-3-fluorophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-62-0 |
Source
|
Record name | 1-(4-Bromo-3-fluorophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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